Cas no 946232-53-7 (4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine)

4-4-(2-Chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine is a synthetic organic compound featuring a pyrimidine core substituted with a methoxy group at the 6-position and a methyl group at the 2-position. The piperazine moiety, linked via a benzenesulfonyl group with a chloro substituent at the ortho position, enhances its potential as an intermediate in pharmaceutical and agrochemical applications. Its structural complexity allows for versatile reactivity, making it valuable in the synthesis of biologically active molecules. The chlorobenzenesulfonyl group contributes to improved stability and selectivity in target interactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its balanced lipophilicity and electronic properties.
4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine structure
946232-53-7 structure
Product Name:4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine
CAS No:946232-53-7
MF:C16H19ClN4O3S
MW:382.865061044693
CID:6368326
PubChem ID:42473855
Update Time:2025-05-27

4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine
    • 4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
    • 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
    • 4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
    • 946232-53-7
    • AKOS024648502
    • F2443-0043
    • Inchi: 1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3
    • InChI Key: LYGOSFMSBATFEB-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(OC)=CC(N2CCN(S(C3=CC=CC=C3Cl)(=O)=O)CC2)=N1

Computed Properties

  • Exact Mass: 382.0866393g/mol
  • Monoisotopic Mass: 382.0866393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 84Ų

4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2443-0043-2μmol
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Additional information on 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine

Comprehensive Overview of 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine (CAS No. 946232-53-7)

The compound 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine (CAS No. 946232-53-7) is a sophisticated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a piperazine ring and a chlorobenzenesulfonyl moiety, this molecule exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

In recent years, the demand for heterocyclic compounds like 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine has surged due to their versatility in medicinal chemistry. The methoxy and methyl groups on the pyrimidine core contribute to its lipophilicity, enhancing bioavailability—a critical factor in modern drug design. This aligns with the growing trend of optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) in preclinical development.

The sulfonyl linkage in this compound is a hotspot for synthetic modifications, enabling the creation of analogs with tailored biological activities. Such derivatives are often explored for their kinase inhibition potential, a key focus area in oncology research. Given the rising prevalence of targeted cancer therapies, this molecule’s scaffold could inspire next-generation inhibitors.

From a synthetic chemistry perspective, CAS No. 946232-53-7 exemplifies the convergence of green chemistry principles and high-yield methodologies. Researchers are investigating solvent-free reactions and catalytic systems to streamline its production, addressing the industry’s push toward sustainable synthesis. This resonates with global initiatives to reduce the environmental footprint of chemical manufacturing.

Analytical characterization of 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and structural integrity, which are paramount for regulatory compliance in pharmaceutical applications. The compound’s crystalline properties also make it a candidate for co-crystal engineering, a cutting-edge approach to improving drug solubility.

Beyond pharmaceuticals, this compound’s agrochemical potential is under exploration. Its structural motifs resemble those of known pesticide intermediates, sparking interest in crop protection solutions. With the agricultural sector prioritizing low-residue formulations, derivatives of this molecule could meet stringent safety standards while maintaining efficacy.

In summary, 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine (CAS No. 946232-53-7) represents a multifaceted tool for scientific innovation. Its applications span drug development, sustainable chemistry, and agrochemical design, making it a compelling subject for ongoing research. As the scientific community continues to unravel its potential, this compound may emerge as a cornerstone in multiple high-impact domains.

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